An In-depth Technical Guide to (2-Aminoethyl)carbamate Derivatives in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide to (2-Aminoethyl)carbamate Derivatives in Modern Organic Synthesis and Drug Discovery
A Senior Application Scientist's Perspective on a Versatile Scaffold
Introduction: Navigating the Landscape of (2-Aminoethyl)carbamates
In the realm of medicinal chemistry and organic synthesis, precision in molecular architecture is paramount. The compound "2-Aminoethyl ethyl(methyl)carbamate" with CAS number 1521924-49-1, as specified, does not correspond to a readily available or extensively documented molecule in current chemical literature. However, this query brings to light a critical and highly valuable class of compounds: (2-Aminoethyl)carbamic acid derivatives . These molecules, particularly the mono-N-protected forms of ethylenediamine, are foundational building blocks in contemporary organic synthesis.[1] Their bifunctional nature, featuring two primary amine groups, enables selective protection and subsequent differential functionalization, rendering them indispensable intermediates.[1]
This guide, therefore, will provide an in-depth technical exploration of the synthesis, properties, and applications of these vital (2-aminoethyl)carbamate derivatives. We will delve into the causal reasoning behind experimental choices and present self-validating protocols, offering researchers, scientists, and drug development professionals a comprehensive and authoritative resource.
The Carbamate Motif: A Pillar of Modern Medicinal Chemistry
The carbamate group is a key structural feature in numerous approved pharmaceuticals and prodrugs.[2][3] Its increasing prevalence in medicinal chemistry stems from its unique characteristics. Structurally, the carbamate functionality can be considered an amide-ester hybrid, which confers significant chemical and proteolytic stability.[2][3] This stability, coupled with an enhanced ability to permeate cell membranes, makes carbamates excellent surrogates for peptide bonds in drug design.[2][3]
Furthermore, the carbamate moiety can modulate both intermolecular and intramolecular interactions with biological targets.[2] The delocalization of non-bonded electrons on the nitrogen into the carboxyl group imposes a degree of conformational restriction.[2] This, along with the hydrogen bonding capabilities of the carboxyl group and the backbone NH, provides medicinal chemists with valuable opportunities to fine-tune the biological and pharmacokinetic properties of drug candidates.[3]
Physicochemical Properties of Representative (2-Aminoethyl)carbamate Derivatives
For effective application in synthesis and drug design, a thorough understanding of the physicochemical properties of these building blocks is essential. The following table summarizes key computed properties for several relevant (2-aminoethyl)carbamate derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| (2-Aminoethyl)carbamic acid | 109-58-0 | C3H8N2O2 | 104.11 | -3.6 |
| Methyl (2-aminoethyl)carbamate | 29170-18-1 | C4H10N2O2 | 118.14 | -0.98 |
| tert-Butyl (2-aminoethyl)carbamate | 105628-63-5 | C7H16N2O2 | 160.21 | 0.3 |
| tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | 263162-13-6 | C10H23N3O2 | 217.31 | N/A |
Data sourced from PubChem and other chemical suppliers.[4][5][6][7]
Synthesis of (2-Aminoethyl)carbamic Acid Derivatives: A Step-by-Step Protocol
The selective mono-N-protection of ethylenediamine is a critical step in harnessing the synthetic potential of (2-aminoethyl)carbamic acid derivatives. A widely used and efficient method involves the use of di-tert-butyl dicarbonate (Boc)2O.
Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate
This protocol is adapted from established procedures and offers a reliable method for laboratory-scale synthesis.[8][9]
Materials:
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Ethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Dioxane
-
Water
-
Magnesium oxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a mixture of ethylenediamine, dioxane, water, and magnesium oxide.
-
Stir the mixture vigorously at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture dropwise over a period of approximately 20 minutes.
-
Continue stirring the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, filter the mixture to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue is then subjected to extraction with diethyl ether.
-
The combined ethereal solutions are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The final product, tert-butyl (2-aminoethyl)carbamate, can be purified by high-vacuum distillation to obtain a colorless oil.[9]
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of tert-Butyl (2-aminoethyl)carbamate.
Applications in Drug Development and Organic Synthesis
The strategic use of (2-aminoethyl)carbamic acid derivatives is a cornerstone of modern pharmaceutical development and complex molecule synthesis.
Pharmaceutical Development
These derivatives are pivotal intermediates in the synthesis of a diverse array of pharmaceuticals.[1] The ethylenediamine scaffold, with one amine protected by a carbamate, provides a versatile platform for constructing enzyme inhibitors and other bioactive molecules.[1]
A notable application is in the synthesis of Suvorexant , a dual orexin receptor antagonist used for the treatment of insomnia.[10] The precursor, tert-Butyl (2-aminoethyl)carbamate, serves as a key building block for constructing the diazepane core of the drug.[10]
Logical Relationship in Suvorexant Synthesis
Caption: Role of (2-aminoethyl)carbamate in the synthesis of Suvorexant.
Broader Synthetic Utility
Beyond specific drug targets, these derivatives are instrumental in:
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Organic Synthesis : As versatile building blocks for creating complex nitrogen-containing molecules and peptide analogs.[1]
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Bioconjugation : For linking biomolecules with drugs or imaging agents to develop targeted therapies.[1]
-
Polymer Chemistry : In the creation of functionalized polymers for specialized coatings, adhesives, and biomaterials for applications like drug delivery.[1]
-
Catalysis : In the synthesis of ligands for various metal catalysts.[1]
Conclusion
While the initially specified compound "2-Aminoethyl ethyl(methyl)carbamate CAS 1521924-49-1" appears to be an anomaly, the underlying structural motif of (2-aminoethyl)carbamates represents a class of molecules with profound importance in scientific research and development. Their unique combination of a stable, modifiable carbamate protecting group and a reactive primary amine on an ethylenediamine scaffold provides a powerful tool for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of their properties, synthesis, and diverse applications, underscoring their continued significance for researchers, scientists, and drug development professionals.
References
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PubChem. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. National Center for Biotechnology Information. [Link]
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Chemsrc. 2-Methyl-2-Propanyl {2-[(2-Aminoethyl)(Methyl)Amino]Ethyl}Carbamate. [Link]
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PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]
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MDPI. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. [Link]
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